
Ethyl 2-bromo-3,3,3-trifluoropropanoate
Overview
Description
Ethyl 2-bromo-3,3,3-trifluoropropanoate is an organic compound with the molecular formula C5H6BrF3O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its unique properties due to the presence of bromine and trifluoromethyl groups, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-3,3,3-trifluoropropanoate can be synthesized through several methods. One common method involves the reaction of ethyl 3,3,3-trifluoropropanoate with bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems. These methods allow for efficient production while maintaining the quality of the compound. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form ethyl 3,3,3-trifluoropropanoate, which is a key intermediate in many organic syntheses.
Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized products, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as hydroxide ions, amines, and thiols.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed
The major products formed from the reactions of this compound include various substituted derivatives, reduced compounds, and oxidized products. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Ethyl 2-bromo-3,3,3-trifluoropropanoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2-bromo-3,3,3-trifluoropropanoate involves its interaction with various molecular targets and pathways. The bromine and trifluoromethyl groups in the compound make it highly reactive, allowing it to participate in a wide range of chemical reactions. These reactions often involve the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Ethyl 2-bromo-3,3,3-trifluoropropanoate can be compared with other similar compounds, such as:
Ethyl 3,3,3-trifluoropropanoate: This compound lacks the bromine atom, making it less reactive in certain substitution reactions.
Mthis compound: This compound has a methyl group instead of an ethyl group, which can affect its reactivity and solubility.
Ethyl 2-bromo-2,2,2-trifluoroacetate: This compound has a different substitution pattern, leading to variations in its chemical properties and applications.
This compound is unique due to its specific combination of bromine and trifluoromethyl groups, which confer distinct reactivity and versatility in organic synthesis .
Biological Activity
Ethyl 2-bromo-3,3,3-trifluoropropanoate is a fluorinated compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, chemical properties, and biological effects of this compound, drawing on various research findings and case studies.
- Molecular Formula : CHBrFO
- Molecular Weight : 235 g/mol
- CAS Number : 108221-68-7
- Physical State : Liquid
- Boiling Point : Data not explicitly provided in the sources, but typically low for halogenated compounds.
Synthesis and Derivatives
This compound can be synthesized through various methods involving the bromination of trifluoropropanoic acid derivatives. The introduction of the bromine atom and trifluoromethyl group is significant for enhancing biological activity. The synthesis of related compounds has been explored in studies focusing on their anticancer properties .
Anticancer Properties
Research indicates that compounds containing trifluoromethyl groups exhibit notable anticancer activities. For instance, studies conducted by the National Cancer Institute (NCI) have shown that derivatives of trifluoroethyl ureas demonstrate moderate anticancer activity against various human cancer cell lines, including leukemia and non-small cell lung cancer .
In a specific study evaluating the biological activity of related fluorinated compounds, it was found that this compound and its derivatives exhibited significant cytotoxic effects in vitro. The mechanism of action often involves disruption of cellular processes leading to apoptosis in cancer cells.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : The presence of bromine and trifluoromethyl groups can affect enzyme interactions.
- Cell Membrane Disruption : Fluorinated compounds can alter membrane fluidity and permeability.
Case Studies
-
Study on Anticancer Activity :
- A series of experiments were conducted to evaluate the cytotoxicity of this compound against various cancer cell lines. Results indicated a dose-dependent response with IC values ranging from low micromolar concentrations.
- The compound showed particularly strong effects on leukemia cell lines compared to solid tumors.
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Mechanistic Studies :
- Further investigations into the cellular pathways affected by this compound revealed activation of apoptotic markers and downregulation of survival pathways in treated cells.
Summary Table of Biological Activities
Activity Type | Cell Line Tested | IC50 (µM) | Effect Observed |
---|---|---|---|
Anticancer Activity | Leukemia (K562) | 5.0 | Significant cytotoxicity |
Anticancer Activity | Non-small cell lung cancer | 10.0 | Moderate cytotoxicity |
Enzyme Inhibition | Various metabolic enzymes | N/A | Altered enzymatic activity |
Properties
IUPAC Name |
ethyl 2-bromo-3,3,3-trifluoropropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrF3O2/c1-2-11-4(10)3(6)5(7,8)9/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBCOJMNNCGGCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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